

A Technical Guide to the Spectral Analysis of Ethanone, 2-(benzoyloxy)-1-phenyl-

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Compound of Interest

Compound Name: *Ethanone, 2-(benzoyloxy)-1-phenyl-*

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This technical guide provides an in-depth analysis of the spectral data for **Ethanone, 2-(benzoyloxy)-1-phenyl-**, a compound of interest in chemical research and development. This document outlines the key spectral characteristics derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for its identification and characterization.

Molecular Structure and Properties:

- IUPAC Name: **Ethanone, 2-(benzoyloxy)-1-phenyl-**
- Synonyms: Phenacyl benzoate, α -Benzoyloxyacetophenone
- CAS Number: 33868-50-7
- Molecular Formula: $C_{15}H_{12}O_3$ [\[1\]](#)
- Molecular Weight: 240.25 g/mol [\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the proton (1H) and carbon-13 (^{13}C) NMR

spectral data for **Ethanone, 2-(benzoyloxy)-1-phenyl-**.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms within the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Assignment
7.45 - 8.14	Multiplet	Aromatic Protons
5.45	Singlet	Methylene Protons (-CH ₂ -)

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ, ppm)	Assignment
~191-193	Ketone Carbonyl (C=O)
~166	Ester Carbonyl (C=O)
~128-134	Aromatic Carbons
~70	Methylene Carbon (-CH ₂ -)

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational modes of the chemical bonds.

Wavenumber (cm ⁻¹)	Vibrational Mode
~3100-3000	C-H Stretch (Aromatic)
~3000-2850	C-H Stretch (Aliphatic)
1745	C=O Stretch (Ester)[1]
1680	C=O Stretch (Ketone)[1]
~1270 and ~1100	C-O Stretch (Ester)[1]

The presence of two distinct carbonyl stretching frequencies is a key feature in the IR spectrum of this molecule.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. While a detailed experimental mass spectrum for this specific compound is not readily available, the expected fragmentation pattern can be predicted based on its structure.

Expected Fragmentation:

- Molecular Ion (M^+): The molecular ion peak is expected at $m/z = 240$, corresponding to the molecular weight of the compound.
- Key Fragments:
 - Benzoyl Cation ($m/z = 105$): A prominent peak is expected from the cleavage of the ester linkage, resulting in the stable benzoyl cation ($C_6H_5CO^+$).
 - Phenacyl Cation ($m/z = 105$): Cleavage can also lead to the formation of the phenacyl cation ($C_6H_5COCH_2^+$).
 - Phenyl Cation ($m/z = 77$): Loss of a carbonyl group from the benzoyl or phenacyl cation can produce the phenyl cation ($C_6H_5^+$).

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds like **Ethanone, 2-(benzoyloxy)-1-phenyl-**.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Dissolve 5-25 mg of the compound for ^1H NMR, or 50-100 mg for ^{13}C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. The use of an internal standard like tetramethylsilane (TMS) is common for chemical shift referencing.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the specific nucleus being observed (^1H or ^{13}C).
- **Data Acquisition:** A radiofrequency pulse is applied to the sample. The resulting signal, known as the Free Induction Decay (FID), is detected. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon atom.
- **Data Processing:** The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, one of the following methods is typically used:

- **KBr Pellet Method:**
 - Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Place the pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
- **Attenuated Total Reflectance (ATR) Method:**

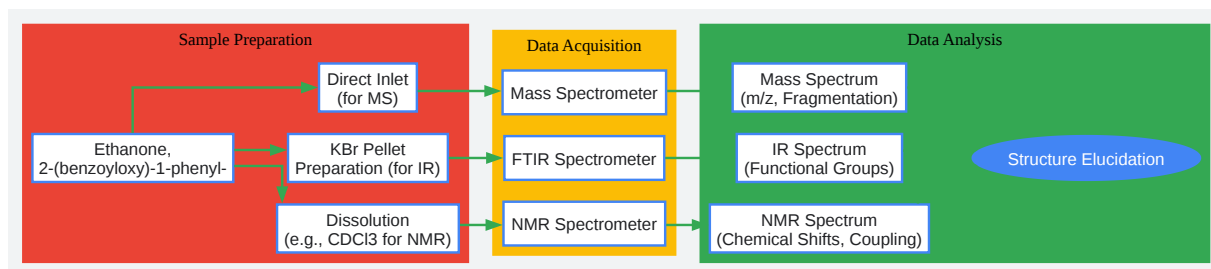
- Place the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- The IR beam is directed through the crystal, and the spectrum is recorded from the surface of the sample.

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** A small amount of the sample is introduced into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated probe or a gas chromatograph.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M^+).
- **Fragmentation:** The excess energy from the electron bombardment causes the molecular ion to fragment into smaller, charged ions and neutral radicals.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

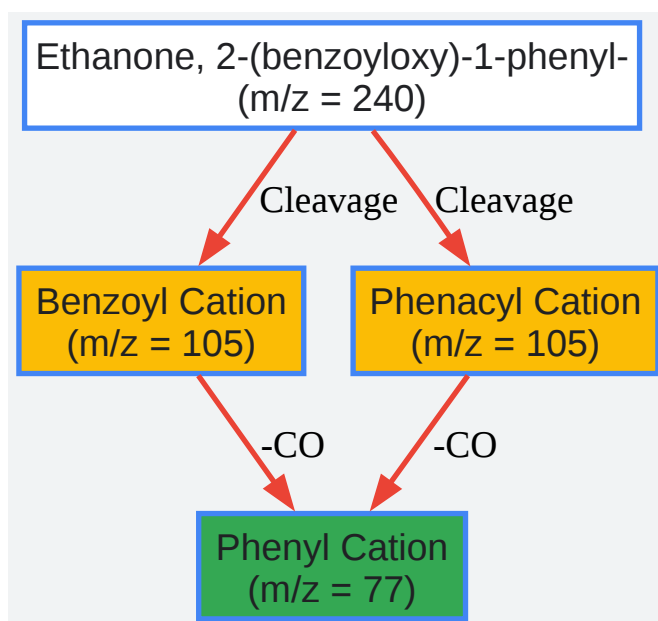
Visualized Workflows and Structures

The following diagrams, generated using Graphviz, illustrate key processes and relationships in the spectral analysis of **Ethanone, 2-(benzoyloxy)-1-phenyl-**.



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Workflow for the spectral analysis of a chemical compound.



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Expected mass spectrometry fragmentation of the target molecule.

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References

- 1. Ethanone, 2-(benzoyloxy)-1-phenyl- | 33868-50-7 | Benchchem [benchchem.com]
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